molecular formula C22H19NO5 B2917399 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid CAS No. 281655-49-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid

Cat. No.: B2917399
CAS No.: 281655-49-0
M. Wt: 377.396
InChI Key: PBHGLUDWPTXGFD-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The furan-3-yl substituent introduces a heterocyclic aromatic moiety, which may influence steric, electronic, and solubility properties during peptide assembly.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO5/c24-21(25)20(11-14-9-10-27-12-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHGLUDWPTXGFD-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=COC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=COC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid, often referred to by its abbreviation Fmoc-Furylalanine, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C30H25NO4
  • Molecular Weight : 463.5 g/mol
  • IUPAC Name : this compound)

The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.

Research indicates that this compound interacts with specific biological targets, particularly in modulating taste perception through human type 2 taste receptors (hT2Rs). These receptors are involved in detecting bitter compounds and play a critical role in gastrointestinal functions and nutrient sensing .

Biological Activity

  • Taste Modulation : The compound has been identified as an antagonist to hT2Rs, which are responsible for the perception of bitter tastes. This property suggests potential applications in food science and nutrition, particularly in developing compounds that can mask undesirable flavors in food products .
  • Therapeutic Potential : Preliminary studies indicate that compounds like Fmoc-Furylalanine may have implications in treating conditions such as obesity and diabetes by influencing gastrointestinal hormone release and nutrient absorption processes .
  • Cellular Studies : In vitro studies have demonstrated that Fmoc-Furylalanine can affect cellular signaling pathways related to taste perception and gastrointestinal function. For instance, it has been shown to modulate the activation of phospholipase C beta 2 (PLCβ2), which is crucial in taste signal transduction .

Case Studies

Several studies have highlighted the biological activity of Fmoc-Furylalanine:

  • Study on Bitter Taste Modulation : A study published in Current Pharmaceutical Design explored various ligands targeting hT2Rs, including Fmoc-Furylalanine. The findings indicated that this compound effectively inhibited bitter taste responses at specific concentrations, suggesting its utility in developing taste-modulating agents .
Study ReferenceFindings
Adler et al., 2000Identified hT2Rs as key receptors for bitter taste perception.
Chandrashekar et al., 2000Demonstrated the role of T2Rs in gastrointestinal functions.
Cui et al., 2006Suggested potential therapeutic applications for T2R modulators in obesity and diabetes management.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The compound belongs to a class of Fmoc-protected amino acids with variable aryl or heteroaryl side chains. Key analogs include:

Compound Substituent Molecular Formula Molecular Weight Key Properties
(S)-2-...-3-(furan-2-yl)propanoic acid () Furan-2-yl C₂₂H₁₇NO₅* 375.38* High purity (HPLC: ~99%), GHS hazards: H302, H315, H319, H335
(S)-2-...-3-(o-tolyl)propanoic acid () o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 Purity: 99.76%; storage: -20°C (powder); used in peptide synthesis
(S)-2-...-3-(thiophen-3-yl)propanoic acid () Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 Hazard profile similar to furan analogs; research applications
(S)-2-...-3-(6-chloro-1H-indol-3-yl)propanoic acid () 6-Chloroindol-3-yl C₂₆H₂₁ClN₂O₄ 477.91 Component of bioactive peptides; halogen enhances stability
(S)-2-...-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid () Bromodifluoromethoxy-phenyl C₂₅H₁₉BrF₂NO₅ 564.33 Halogenated side chain for targeted drug design; NMR-validated

*Estimated based on thiophen-3-yl analog (), replacing sulfur with oxygen.

Physicochemical and Functional Comparisons

  • Electronic Effects : Halogenated derivatives (e.g., 6-chloroindol-3-yl in ) enhance electron-withdrawing properties, which may stabilize intermediates during SPPS .
  • Steric Hindrance : Bulky substituents like bromodifluoromethoxy () or methylindol () may slow coupling efficiency but improve resistance to enzymatic degradation .
  • Hazard Profiles : Most analogs share GHS warnings (e.g., H302: harmful if swallowed; H315: skin irritation), necessitating standard laboratory safety protocols .

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